

Experimental Protocol for the Synthesis of Acetylmalononitrile

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Compound of Interest

Compound Name: **Acetylmalononitrile**

Cat. No.: **B072418**

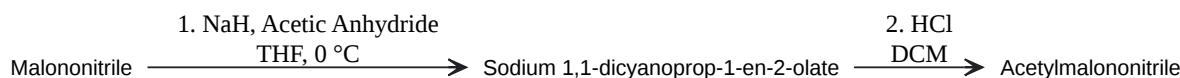
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Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed protocol for the synthesis of **acetylmalononitrile**, a versatile building block in organic synthesis. The procedure outlined is based on a scalable, two-step method starting from malononitrile.

Chemical Reaction Scheme

The synthesis proceeds via a two-step reaction. First, malononitrile is acetylated using acetic anhydride in the presence of a base to form a sodium enolate intermediate. This intermediate is then protonated to yield the final product, **acetylmalononitrile**.



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Caption: Reaction scheme for the two-step synthesis of **Acetylmalononitrile**.

Experimental Protocols

Step 1: Synthesis of Sodium 1,1-dicyanoprop-1-en-2-olate

This procedure describes the formation of the sodium enolate intermediate from malononitrile.

Materials:

- Malononitrile
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous Tetrahydrofuran (THF)
- Acetic anhydride
- Anhydrous Diethyl ether

Procedure:

- A three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with sodium hydride (60% dispersion in mineral oil).
- The mineral oil is removed by washing the sodium hydride with anhydrous diethyl ether under a nitrogen atmosphere, followed by decantation.
- Anhydrous THF is added to the flask containing the washed sodium hydride, and the suspension is cooled to 0 °C in an ice-water bath.
- A solution of malononitrile in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at a rate that maintains the internal temperature below 5 °C.
- After the addition is complete, the reaction mixture is stirred at 0 °C for 30 minutes.
- Acetic anhydride is then added dropwise to the reaction mixture, again maintaining the internal temperature below 5 °C.
- The reaction mixture is stirred for an additional 1-2 hours at 0 °C.
- The resulting precipitate (Sodium 1,1-dicyanoprop-1-en-2-olate) is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.[\[1\]](#)

Step 2: Synthesis of Acetylmalononitrile

This procedure details the protonation of the sodium enolate to yield **acetylmalononitrile**.[\[1\]](#)

Materials:

- Sodium 1,1-dicyanoprop-1-en-2-olate
- Anhydrous Dichloromethane (DCM)
- Hydrochloric acid (HCl), 2 M solution in diethyl ether

Procedure:

- The dried sodium 1,1-dicyanoprop-1-en-2-olate is suspended in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere.
- The suspension is cooled to 0 °C in an ice-water bath.
- A 2 M solution of HCl in diethyl ether is added dropwise to the stirred suspension.
- After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0 °C.
- The solid byproduct (NaCl) is removed by filtration.
- The filtrate is concentrated under reduced pressure to yield crude **acetylmalononitrile**.
- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure **acetylmalononitrile** as a solid.

Data Presentation

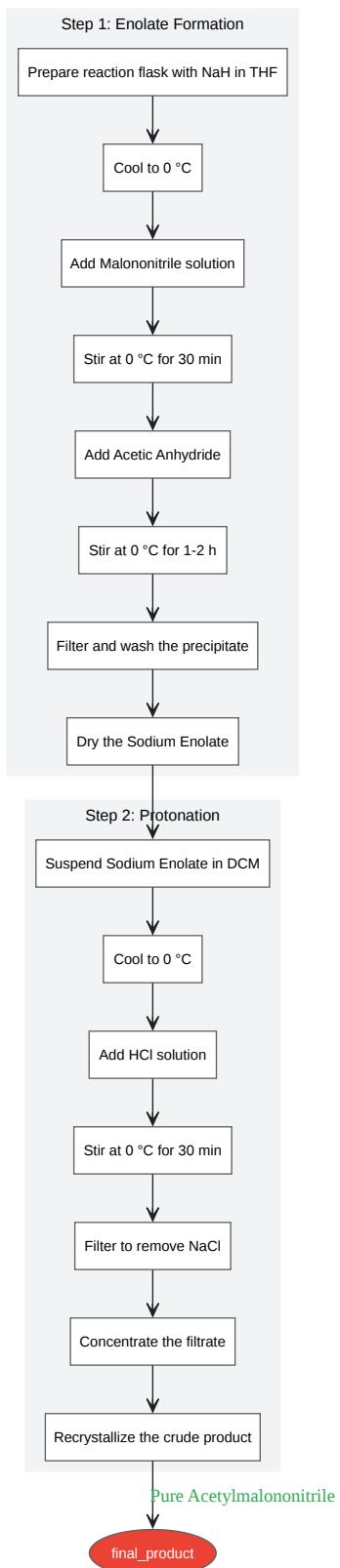
Table 1: Reaction Conditions and Yields

Step	Reactants	Base/Acid	Solvent	Temperature	Time	Product	Yield
1	Malononitrile, Acetic anhydride	Sodium Hydride	THF	0 °C	1.5-2.5 h	1,1-dicyanoprop-1-en-2-olate	High
2	1,1-dicyanoprop-1-en-2-olate	Sodium 1,1-dicyanoprop-1-en-2-olate	Hydrochloric acid	DCM	0 °C	0.5 h	Acetylmalononitrile 85% ^[1]

Table 2: Physicochemical Properties of Acetylmalononitrile

Property	Value
Appearance	Tan/orange solid ^[1]
Melting Point	137.2–139.4 °C ^[1] (lit. 138-141 °C ^[2])
Molecular Formula	C ₅ H ₄ N ₂ O
Molecular Weight	108.10 g/mol ^[2]
Infrared (IR) (ATR)	3047, 2611, 2240, 2224, 1600, 1400, 1360, 1333, 1302, 1228, 971, 804, 627 cm ⁻¹ ^[1]
¹ H NMR (400 MHz, DMSO-d ₆)	δ 8.16 (br s, 1H), 2.22 (s, 3H) ^[1]
¹³ C NMR (100 MHz, DMSO-d ₆)	δ 189.4, 116.1, 114.2, 58.4, 21.4 ^[1]
Purity (by QNMR)	93% ^[1]

Experimental Workflow Diagram

[Click to download full resolution via product page](#)**Caption: Workflow for the synthesis of Acetylmalononitrile.**

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References

- 1. Scalable Preparation of the Masked Acyl Cyanide TBS-MAC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylmalononitrile 98 1187-11-7 [sigmaaldrich.com]
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